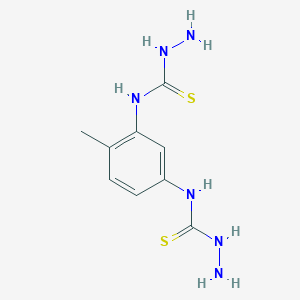
N,N'-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of hydrazine and carbothioamide groups attached to a methyl-substituted phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) typically involves the reaction of 4-methyl-1,3-phenylenediamine with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) may involve the use of larger reactors and more efficient mixing techniques to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The hydrazine and carbothioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound inhibits the activity of certain tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. By blocking these enzymes, the compound can interfere with cancer cell growth and proliferation .
Comparación Con Compuestos Similares
N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) can be compared with other similar compounds, such as:
Hydrazinecarbothioamide: Shares the hydrazine and carbothioamide functional groups but lacks the phenylene ring.
1,1’-[1,4-Phenylenebis(methylene)]dihydrazine: Contains a similar phenylene ring but with different substituents.
Hydrazine, 1-methyl-1-phenyl-: Similar structure but with a different substitution pattern on the phenylene ring .
These comparisons highlight the unique structural features and reactivity of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide), making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
93192-27-9 |
|---|---|
Fórmula molecular |
C9H14N6S2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1-amino-3-[3-(aminocarbamothioylamino)-4-methylphenyl]thiourea |
InChI |
InChI=1S/C9H14N6S2/c1-5-2-3-6(12-8(16)14-10)4-7(5)13-9(17)15-11/h2-4H,10-11H2,1H3,(H2,12,14,16)(H2,13,15,17) |
Clave InChI |
AHUYJQQJZFQMOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=S)NN)NC(=S)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)

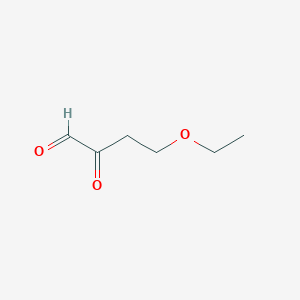

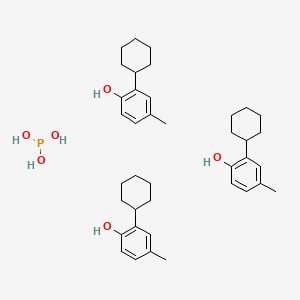
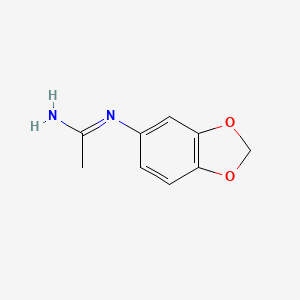
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
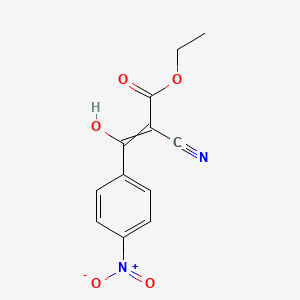

![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
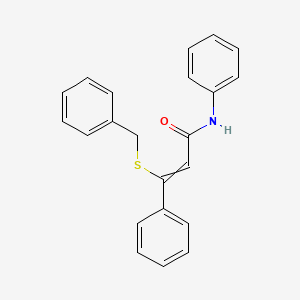
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)
![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)
